molecular formula C27H24BrN3O4 B11430571 5-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one CAS No. 834903-45-6

5-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11430571
CAS No.: 834903-45-6
M. Wt: 534.4 g/mol
InChI Key: VMZKVRJBVGZVQB-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:

    Name: 5-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

    Structure: It consists of a pyrrolopyrazole core fused with three aromatic rings (bromophenyl, dimethoxyphenyl, and ethoxyphenyl).

Preparation Methods

Synthetic Routes:

  • Heterocyclization Approach

    • A common synthetic route involves the heterocyclization of appropriate precursors. For example, starting from 4-bromobenzaldehyde, 3,4-dimethoxybenzaldehyde, and 4-ethoxybenzaldehyde, one can construct the pyrrolopyrazole ring system.
    • Cyclization can occur via a multistep process involving condensation, cyclization, and reduction steps.
  • Industrial Production

    • Industrial-scale synthesis typically employs more efficient methods, such as microwave-assisted reactions or flow chemistry.
    • Catalysts and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions at the methoxy groups or the ethoxy group.

    Reduction: Reduction of the pyrrolopyrazole ring could yield the corresponding dihydropyrrolopyrazole.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents:

    Bromination: N-bromosuccinimide (NBS) or bromine.

    Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products:

  • Reduction yields the dihydropyrrolopyrazole.
  • Substitution at the bromine position leads to diverse derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for designing novel heterocyclic compounds.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: Evaluated for drug development.

    Industry: May find applications in materials science or agrochemicals.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application.
  • Molecular targets and pathways need further exploration.

Comparison with Similar Compounds

    Uniqueness: Its fused pyrrolopyrazole structure sets it apart.

    Similar Compounds: Related compounds include other pyrrolopyrazoles and heterocycles.

Properties

CAS No.

834903-45-6

Molecular Formula

C27H24BrN3O4

Molecular Weight

534.4 g/mol

IUPAC Name

5-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H24BrN3O4/c1-4-35-20-12-5-16(6-13-20)24-23-25(30-29-24)27(32)31(19-10-8-18(28)9-11-19)26(23)17-7-14-21(33-2)22(15-17)34-3/h5-15,26H,4H2,1-3H3,(H,29,30)

InChI Key

VMZKVRJBVGZVQB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)Br)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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